molecular formula C7H9NO2 B14206529 2-(1,4-Dihydropyridin-4-yl)ethene-1,1-diol CAS No. 830327-04-3

2-(1,4-Dihydropyridin-4-yl)ethene-1,1-diol

Cat. No.: B14206529
CAS No.: 830327-04-3
M. Wt: 139.15 g/mol
InChI Key: AWMCUKYQLWMHNH-UHFFFAOYSA-N
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Description

2-(1,4-Dihydropyridin-4-yl)ethene-1,1-diol is a compound that belongs to the class of 1,4-dihydropyridines. These compounds are known for their significant biological and pharmaceutical properties. The 1,4-dihydropyridine scaffold is a prominent structure in many drugs, including calcium channel blockers used to treat hypertension . The presence of the ethene-1,1-diol moiety adds unique chemical properties to this compound, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-Dihydropyridin-4-yl)ethene-1,1-diol typically involves multicomponent reactions. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and ammonia . The reaction is usually carried out in ethanol under reflux conditions. The use of various catalysts and reaction systems has been explored to improve the efficiency and yield of the synthesis .

Industrial Production Methods

Industrial production of 1,4-dihydropyridines, including this compound, often employs green synthetic methodologies. These methods aim to reduce the environmental impact by using less hazardous reagents and solvents . One-pot multicomponent reactions are favored in industrial settings due to their simplicity and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Dihydropyridin-4-yl)ethene-1,1-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyridine derivatives, tetrahydropyridine derivatives, and various substituted products depending on the nucleophile used .

Scientific Research Applications

2-(1,4-Dihydropyridin-4-yl)ethene-1,1-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,4-Dihydropyridin-4-yl)ethene-1,1-diol involves its interaction with various molecular targets. The 1,4-dihydropyridine moiety is known to interact with calcium channels, inhibiting calcium influx into cells. This action is particularly relevant in the context of cardiovascular drugs, where it helps to lower blood pressure . The ethene-1,1-diol moiety may also contribute to the compound’s antioxidant properties by scavenging free radicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,4-Dihydropyridin-4-yl)ethene-1,1-diol is unique due to the presence of the ethene-1,1-diol moiety, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for further research and development in various fields .

Properties

CAS No.

830327-04-3

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

2-(1,4-dihydropyridin-4-yl)ethene-1,1-diol

InChI

InChI=1S/C7H9NO2/c9-7(10)5-6-1-3-8-4-2-6/h1-6,8-10H

InChI Key

AWMCUKYQLWMHNH-UHFFFAOYSA-N

Canonical SMILES

C1=CNC=CC1C=C(O)O

Origin of Product

United States

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